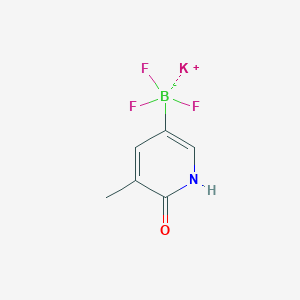
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through various methods, including the use of amines and aldehydes under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzodiazepine ring or the methoxy group, leading to different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives with altered functional groups, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the central nervous system. It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the brain, which can result in sedation, anxiolysis, and muscle relaxation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
What sets 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its pharmacological profile and chemical reactivity.
Propiedades
Fórmula molecular |
C10H16Cl2N2O |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H |
Clave InChI |
NUTMCTQGRAAZSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CNCCN2)C=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
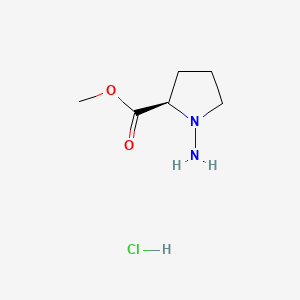
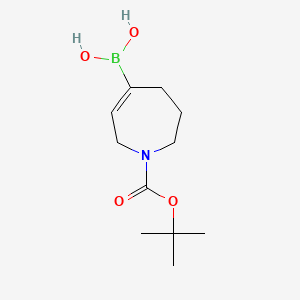
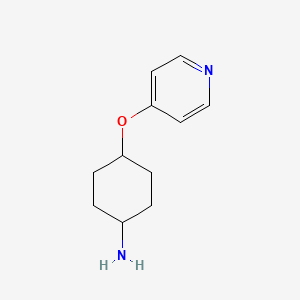

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
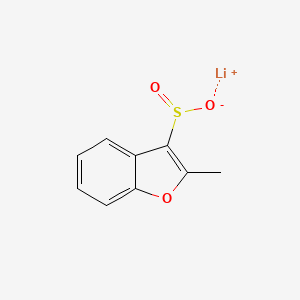
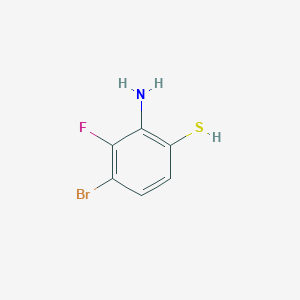
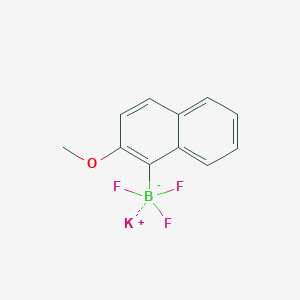
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)


